1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-7-(phenylmethyl)-
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Overview
Description
1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-7-(phenylmethyl)- is a heterocyclic compound that features a fused pyrano and pyridine ring system
Preparation Methods
The synthesis of 1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-7-(phenylmethyl)- can be achieved through various synthetic routes. One common method involves the annulation of the pyran ring to an existing pyridine ring. This can be done through intramolecular cyclization reactions involving O-nucleophilic centers. For example, the intramolecular dehydration of 2-[1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]ethanol in the presence of TsCl and Et3N with a catalytic amount of DMAP can yield the desired pyrano[3,4-c]pyridine system . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-7-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at positions activated by electron-withdrawing groups.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic systems.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetone, and specific temperature and pressure conditions to optimize yields. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrano[3,4-c]pyridine derivatives.
Scientific Research Applications
1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-7-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its structural similarity to biologically active molecules, it is being explored for its potential therapeutic properties.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-7-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-7-(phenylmethyl)- can be compared with other similar compounds such as:
Pyrano[3,4-c]pyrroles: These compounds share a similar fused ring system but differ in the specific substituents and biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar heterocyclic structure and are known for their CDK2 inhibitory activity.
Pyranoquinolines: These compounds also feature a fused pyrano ring system and have been studied for their antitumor activities.
The uniqueness of 1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-7-(phenylmethyl)- lies in its specific structural features and the potential for diverse biological activities.
Properties
CAS No. |
918803-86-8 |
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Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
7-benzyl-4-ethyl-1,4-dihydropyrano[3,4-c]pyridine-3,8-dione |
InChI |
InChI=1S/C17H17NO3/c1-2-13-14-8-9-18(10-12-6-4-3-5-7-12)16(19)15(14)11-21-17(13)20/h3-9,13H,2,10-11H2,1H3 |
InChI Key |
DCQLCHMQCQHJBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(COC1=O)C(=O)N(C=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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